molecular formula C10H11ClO2 B3000361 (3,4-Dimethylphenoxy)acetyl chloride CAS No. 75066-04-5

(3,4-Dimethylphenoxy)acetyl chloride

Cat. No. B3000361
CAS RN: 75066-04-5
M. Wt: 198.65
InChI Key: SMYMDAZERMENIO-UHFFFAOYSA-N
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Description

“(3,4-Dimethylphenoxy)acetyl chloride” is an organic compound with the molecular formula C10H11ClO2 . It is used in various chemical reactions and has several synonyms .


Molecular Structure Analysis

The molecular structure of “(3,4-Dimethylphenoxy)acetyl chloride” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be represented by the SMILES string CC1=CC(=CC=C1)OCC(=O)Cl .


Physical And Chemical Properties Analysis

“(3,4-Dimethylphenoxy)acetyl chloride” is a solid substance . It has a refractive index of 1.5489 . The boiling point is 118-119 °C at 0.2 mmHg, and the melting point is 40-43 °C . The density of the compound is 1.245 g/mL at 25 °C .

Scientific Research Applications

Potential Pesticide Development

(3,4-Dimethylphenoxy)acetyl chloride derivatives have been characterized by X-ray powder diffraction, revealing their potential as pesticides. Derivatives like 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide and others exhibit characteristics suitable for pest control applications (Olszewska et al., 2011).

Catalysis in Chemical Synthesis

The compound plays a role in the efficient synthesis of complex molecules. For example, its involvement in the synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes using ZnO and ZnO–acetyl chloride catalysts demonstrates its utility in facilitating key chemical reactions (Maghsoodlou et al., 2010).

Pharmaceutical Intermediate Synthesis

Its derivatives are crucial intermediates in the synthesis of pharmaceutical agents. For instance, the synthesis of 3,4-dimethyl-2-iodobenzoic acid, a key intermediate for the preparation of vascular disrupting agents like vadimezan, highlights its significance in medicinal chemistry (Shaojie, 2011).

Acetylation of Carbohydrates

The compound is used in the regioselective acetylation of carbohydrates, demonstrating its utility in the modification of biologically important molecules. This process is vital for understanding and manipulating carbohydrate structures for various applications (Zhou et al., 2012).

Synthesis of Anti-inflammatory and Antimicrobial Agents

It also plays a role in synthesizing compounds with potential anti-inflammatory and antimicrobial properties. Derivatives such as 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole, carrying urea, thiourea, and sulfonamide moieties, have been explored for these biological activities (Keche et al., 2012).

Development of Ionophore for Potentiometric Sensors

The compound is utilized in the development of novel ionophores for potentiometric sensors, as in the case of dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB) liver drug for barium ion sensing (Hassan et al., 2003).

Safety and Hazards

“(3,4-Dimethylphenoxy)acetyl chloride” is considered hazardous. It has acute oral toxicity and can cause skin corrosion or irritation. It can also cause serious eye damage or eye irritation. It has specific target organ toxicity, with the respiratory system being a target organ .

Mechanism of Action

Target of Action

It’s known that acyl chlorides, including (3,4-dimethylphenoxy)acetyl chloride, are reactive compounds often used in organic synthesis .

Mode of Action

(3,4-Dimethylphenoxy)acetyl chloride is likely to participate in Friedel-Crafts acylation reactions . In these reactions, an aromatic compound reacts with an acyl chloride in the presence of a catalyst like aluminum chloride, introducing an acyl group into the aromatic ring. This is an electrophilic aromatic substitution mechanism .

Biochemical Pathways

The compound’s potential to participate in friedel-crafts acylation suggests it could influence pathways involving aromatic compounds .

Result of Action

Its potential to participate in friedel-crafts acylation suggests it could modify aromatic compounds, potentially influencing their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive substances could influence the action, efficacy, and stability of (3,4-Dimethylphenoxy)acetyl chloride. As an acyl chloride, it’s likely to be sensitive to moisture and may react with water or alcohols .

properties

IUPAC Name

2-(3,4-dimethylphenoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYMDAZERMENIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylphenoxy)acetyl chloride

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